molecular formula C11H17N3O3 B2860354 2-ethoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797158-22-5

2-ethoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2860354
CAS RN: 1797158-22-5
M. Wt: 239.275
InChI Key: KPNCEZVDUNXCID-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The derivative of pyrazole-acetamide has been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes have demonstrated significant antioxidant activity. This study indicates the potential of pyrazole-acetamide derivatives in creating metal coordination complexes with biological activity, which could be relevant for pharmaceutical and chemical research (Chkirate et al., 2019).

Synthesis of Pyrimidines and Pyrazoles

Ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles, when reacted with acetamidine in tetrahydrofuran, have led to the synthesis of 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines. These reactions showcase the chemical versatility of tetrahydrofuran-related compounds in synthesizing pyrimidine and pyrazole derivatives (Roberts et al., 1994).

Biological Activity of Pyrazole Derivatives

A specific pyrazole-acetamide compound has been synthesized and evaluated for its herbicidal and fungicidal activities. This demonstrates the potential of such compounds in agricultural applications, particularly in the development of new herbicides and fungicides (Hu et al., 2016).

Hydrogen Bonding in Amide Derivatives

Studies on different amide derivatives, including pyrazole-acetamides, have shown their ability to form diverse hydrogen bonding patterns. This understanding is crucial for the design of new materials and drugs, as hydrogen bonding plays a key role in molecular self-assembly and interaction (Kalita & Baruah, 2010).

Chemoselective Synthesis

The use of acetamide derivatives in chemoselective synthesis has been demonstrated, highlighting their utility in creating specific chemical compounds. This is particularly valuable in pharmaceutical and organic chemistry, where selectivity is crucial (Magadum & Yadav, 2018).

properties

IUPAC Name

2-ethoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-2-16-8-11(15)13-9-5-12-14(6-9)10-3-4-17-7-10/h5-6,10H,2-4,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNCEZVDUNXCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CN(N=C1)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

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